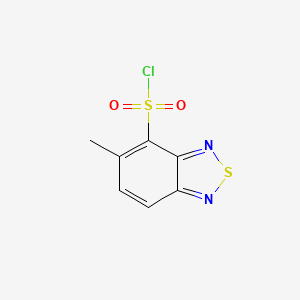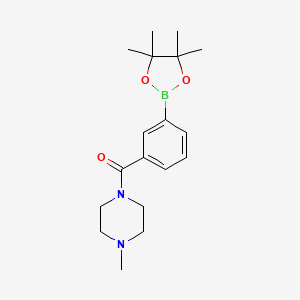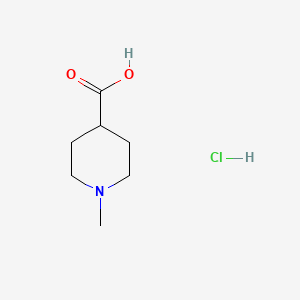![molecular formula C10H7NOS B1302316 2-[(Thiophen-2-yl)carbonyl]pyridine CAS No. 6602-63-7](/img/structure/B1302316.png)
2-[(Thiophen-2-yl)carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Thiophen-2-yl)carbonyl]pyridine” is a chemical compound with the CAS Number: 6602-63-7 . It has a molecular weight of 190.25 . The IUPAC name for this compound is pyridin-2-yl (1H-1lambda3-thiophen-2-yl)methanone .
Molecular Structure Analysis
The InChI code for “2-[(Thiophen-2-yl)carbonyl]pyridine” is 1S/C10H8NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,13H . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “2-[(Thiophen-2-yl)carbonyl]pyridine” are not available, thiophene derivatives are known to undergo a variety of electrophilic, nucleophilic, and radical reactions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
2-[(Thiophen-2-yl)carbonyl]pyridine: derivatives have been explored for their potential as anticancer agents. The thiophene moiety is a common feature in many therapeutic compounds due to its bioactive properties. Researchers have synthesized novel heterocyclic compounds from related thiophene systems, assessing their tumor cell growth inhibition activities in vitro on various human tumor cell lines . This suggests that compounds like 2-[(Thiophen-2-yl)carbonyl]pyridine could be valuable in the development of new anticancer drugs.
Safety and Hazards
Orientations Futures
Thiophene and its derivatives, including “2-[(Thiophen-2-yl)carbonyl]pyridine”, have been shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are attracting great interest in industry as well as academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
pyridin-2-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVASLIHPOECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Thiophen-2-yl)carbonyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)
![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)









